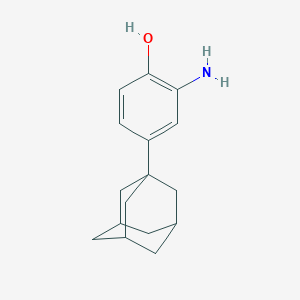

4-(1-Adamantyl)-2-aminophenol

Übersicht

Beschreibung

4-(1-Adamantyl)-2-aminophenol is a chemical compound with the linear formula C16H20O . It is part of the adamantane family, which are fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantane molecules can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have been used in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-(1-Adamantyl)-2-aminophenol derivatives have been studied for their anticancer properties. One study found that certain adamantyl-substituted retinoid-derived molecules interact with the orphan nuclear receptor small heterodimer partner (SHP), leading to the cell-cycle arrest and apoptosis of leukemia and cancer cells. The structure-activity relationship studies highlighted the importance of the adamantyl and phenolic hydroxyl pharmacophoric elements in apoptotic activity (Dawson et al., 2008).

Antimicrobial Applications

Derivatives of 4-(1-adamantyl)-phenol have shown promise as antimicrobials affecting the structural integrity and functions of bacterial cell membranes. A study examining the effects of a derivative of 4-(1-adamantyl)-phenol (compound KVM-97) on Pseudomonas aeruginosa revealed that it inhibited the bacteria's endogenous respiration and substrate oxidation, indicating its potential as an antimicrobial agent (Dudikova et al., 2018).

Polymer Science

In the field of polymer science, this compound derivatives have been utilized to create high-performance materials. A study synthesizing novel electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine moieties found that these polymers exhibited good mechanical properties, thermal stability, and electrochromic stability. This makes them suitable for various applications, including electronics and materials science (Hsiao et al., 2009).

Synthesis and Chemical Properties

This compound derivatives are also pivotal in synthetic chemistry, aiding in the synthesis of various compounds. A study reported a new rearrangement in the adamantylation reaction of 4-iodophenol and 4-iodoanisole, indicating the complex chemical behavior and potential for synthesis of complex molecules involving this compound (Sokolenko et al., 2011).

Wirkmechanismus

Target of Action

Compounds based on cage structures like adamantane have been generalized to possess physiological activity, with a significant emphasis on their antiviral activity .

Mode of Action

It’s worth noting that compounds of the adamantane series, which include 4-(1-adamantyl)-2-aminophenol, are considered potential replication inhibitors of influenza a virus strains . The proposed model consists of a cage hydrophobic core that performs the function of a membranotropic carrier (a boron cluster or adamantane fragment), into which physiologically active functional groups are introduced .

Biochemical Pathways

The antiviral activity of adamantane derivatives suggests they may interact with pathways involved in viral replication .

Pharmacokinetics

It’s worth noting that the adamantyl group is known for its lipophilic nature, which could potentially influence the compound’s bioavailability and distribution .

Result of Action

Given the potential antiviral activity of adamantane derivatives, it’s plausible that the compound could inhibit viral replication, thereby preventing the spread of the virus within the host .

Zukünftige Richtungen

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . There are several future directions for research on adamantyl compounds. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine its long-term safety and efficacy in humans.

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-2-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJXQQVEFXLOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256578 | |

| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899374-31-3 | |

| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)